6-(tert-Butyl)-3-iodo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2/c1-11(2,3)7-4-5-8-9(6-7)13-14-10(8)12/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXHCNDTBZFDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NNC(=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276397 | |
| Record name | 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-24-7 | |
| Record name | 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Mechanistic Investigations of 6 Tert Butyl 3 Iodo 1h Indazole
Mechanistic Elucidation of Synthetic Routes
The synthesis of 6-(tert-butyl)-3-iodo-1H-indazole typically involves the initial formation of the 6-(tert-butyl)-1H-indazole core, followed by regioselective iodination at the C-3 position.
The formation of the indazole ring system can be achieved through several established synthetic strategies. A common approach for structurally related indazoles is the diazotization of an appropriately substituted o-toluidine (B26562) derivative, followed by an intramolecular cyclization. chemicalbook.com For 6-(tert-butyl)-1H-indazole, a plausible precursor is 2-amino-4-(tert-butyl)toluene.
The reaction mechanism commences with the treatment of the primary aromatic amine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium. This generates a highly reactive diazonium salt intermediate. The subsequent step involves an intramolecular cyclization. While several pathways are possible, a widely accepted mechanism involves the loss of a proton from the methyl group to form an intermediate which then cyclizes onto the diazonium group, with subsequent loss of dinitrogen gas (N₂) to form the stable aromatic indazole ring.
An alternative pathway for indazole synthesis involves the cyclization of o-halobenzonitriles with hydrazine (B178648). nih.gov For example, the synthesis of 5-bromo-1H-indazol-3-amine proceeds via the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303). nih.gov By analogy, a substituted 2-halobenzonitrile could serve as a precursor for the tert-butylated indazole core.
Once the 6-(tert-butyl)-1H-indazole scaffold is obtained, the introduction of the iodine atom at the C-3 position is typically achieved through electrophilic iodination. This reaction is often performed using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethylformamide (DMF). nih.gov The base deprotonates the indazole N-H, forming an indazolide anion, which increases the nucleophilicity of the ring system. The C-3 position is particularly susceptible to electrophilic attack due to its high electron density, leading to the regioselective formation of the 3-iodo derivative. nih.gov
The synthetic routes to this compound are characterized by key intermediates and transition states that govern the reaction's feasibility and outcome.
Diazonium Salt Intermediate: In the diazotization-cyclization route, the 4-(tert-butyl)-2-methylbenzenediazonium ion is the critical intermediate. Its stability and reactivity are influenced by the reaction temperature and pH. The transition state for the cyclization step involves the formation of a new C-N bond, which is the rate-determining step for the ring closure.
Indazolide Anion: During the C-3 iodination step, the deprotonation of 6-(tert-butyl)-1H-indazole by a base generates a resonance-stabilized indazolide anion. This intermediate is significantly more reactive towards electrophiles than the neutral indazole. The negative charge is delocalized over the pyrazole (B372694) moiety, enhancing the nucleophilicity of the C-3 carbon.
Transition States in Metal-Catalyzed Syntheses: Modern methods for indazole synthesis often employ transition-metal catalysis, which involves a series of organometallic intermediates and defined transition states. nih.govresearchgate.net For instance, copper- or palladium-catalyzed cyclization reactions proceed through oxidative addition, ligand exchange, and reductive elimination steps, each with its own characteristic transition state. nih.gov While not specifically detailed for this compound, these general principles apply. Computational studies on related systems help elucidate the energy barriers of these transition states, providing insights into reaction kinetics and selectivity. mdpi.com
Reactivity of the Iodo Substituent at C-3
The carbon-iodine bond at the C-3 position is the most reactive site for many synthetic transformations, particularly for carbon-carbon bond formation through cross-coupling reactions.
The C-3 iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making 3-iodoindazoles highly valuable substrates. thieme-connect.de
Suzuki-Miyaura Reaction: This reaction couples the 3-iodoindazole with an organoboron compound (boronic acid or ester) and is one of the most versatile methods for C-C bond formation. Studies have shown that even N-unprotected 3-iodoindazoles can undergo efficient Suzuki-Miyaura coupling. nih.govmdpi.comnih.gov For instance, the coupling of N-Boc protected tert-butyl-3-iodo-1H-indazole-1-carboxylate with various arylboronic acids proceeds in high yields using a palladium catalyst like PdCl₂(dppf). mdpi.com The reaction is tolerant of diverse functional groups on the boronic acid partner. mdpi.com
Sonogashira Reaction: This coupling reaction introduces an alkynyl group at the C-3 position by reacting the 3-iodoindazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction has been successfully applied to 3-iodoindazoles, allowing for the synthesis of 3-alkynylindazoles, which are important precursors for various heterocyclic compounds. thieme-connect.de Copper-free Sonogashira conditions have also been developed to avoid issues with homocoupling of the alkyne. nih.gov
Heck Reaction: The Heck reaction couples the 3-iodoindazole with an alkene to form a 3-alkenylindazole. libretexts.org The reaction has been reported for 3-iodoindazoles, for example, in the synthesis of dehydro-2-azatryptophan derivatives by reacting with methyl 2-(acetylamino)acrylate. dntb.gov.ua The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity (typically favoring the E-isomer). clockss.org
Table 1: Examples of Cross-Coupling Reactions on 3-Iodoindazoles
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | tert-butyl-3-iodo-1H-indazole-1-carboxylate | 2-Furylboronic acid | PdCl₂(dppf) | K₃PO₄ | BMImBF₄ (Ionic Liquid), H₂O, 80 °C, 1 h | 95% | mdpi.com |
| Suzuki-Miyaura | tert-butyl-3-iodo-1H-indazole-1-carboxylate | 4-(Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | BMImBF₄ (Ionic Liquid), H₂O, 80 °C, 1 h | 93% | mdpi.com |
| Suzuki-Miyaura | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane, 120 °C, 40 min (Microwave) | 75% | mdpi.com |
| Sonogashira | 1-Benzenesulfonyl-5-bromo-3-iodoindazole | N,N-Dimethylpropargylamine | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF, 20 °C, 12 h | 78% | thieme-connect.de |
| Heck | 3-Iodoindazole | Methyl 2-(acetylamino)acrylate | Pd(OAc)₂ | Et₃N | DMF, 100 °C | - | dntb.gov.ua |
Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org The indazole ring itself is electron-rich, and the 6-(tert-butyl) group is electron-donating, which deactivates the ring towards SNAr.
Therefore, direct displacement of the C-3 iodine by common nucleophiles under standard SNAr conditions is generally unfavorable. However, substitution can sometimes be forced under harsh conditions or via alternative mechanisms. For some 3-iodoindazole derivatives, nucleophilic displacement by species like ammonia (B1221849) or alkoxides has been noted, although this often requires high temperatures or metal catalysis (e.g., Buchwald-Hartwig amination, which follows a different catalytic cycle than SNAr). nih.gov Another potential, though less common, pathway is an elimination-addition mechanism involving a benzyne-type intermediate, but this typically requires very strong bases and is less regioselective. In some complex heterocyclic systems, iodide can act as a nucleophile to initiate a ring-opening, followed by a subsequent ring-closure (ANRORC mechanism), demonstrating an alternative substitution pathway. nih.gov
Influence of the tert-Butyl Group on Reactivity and Selectivity
The tert-butyl group at the C-6 position exerts significant steric and electronic effects that modulate the reactivity and selectivity of the entire molecule.
Electronic Effects: The tert-butyl group is a strong electron-donating group through a positive inductive effect (+I). This effect increases the electron density of the indazole ring system. This heightened electron density enhances the ring's reactivity towards electrophilic substitution (if other positions were available) but deactivates it towards nucleophilic aromatic substitution at the C-3 position, as it would destabilize the anionic Meisenheimer intermediate. libretexts.org In the context of palladium-catalyzed cross-coupling, the increased electron density on the aryl ring can influence the rate of the oxidative addition step, a key process in the catalytic cycle.
Steric Hindrance Effects on Reaction Outcomes
The tert-butyl group, one of the most sterically demanding functional groups in organic chemistry, exerts a profound influence on the reactivity of the indazole ring. Its sheer size can physically block or impede the approach of reagents to nearby positions, particularly the N-1 and C-7 atoms. This steric shielding is a critical factor in determining the regioselectivity of reactions.
For instance, in reactions involving the functionalization of the naphthalene (B1677914) ring system, the regioselectivity of C-H amination was found to be complementary to electrophilic bromination, highlighting the influence of steric factors. acs.org Similarly, studies on 2,6-di-t-butyl substituted phenols have shown that the bulky groups create severe steric inhibition to solvation at the phenolic oxygen atom, affecting the compound's acidity. rsc.org
In the context of this compound, this steric hindrance can:
Direct N-functionalization: The bulkiness of the tert-butyl group can influence whether incoming electrophiles or alkylating agents react at the N-1 or N-2 position. The N-1 position is generally more accessible, but the presence of a large group at C-6 may favor reaction at the more distant N-2 atom under certain conditions.
Influence C-H activation: Direct functionalization of the C-7 position is expected to be challenging due to the steric clash with the adjacent tert-butyl group. Reactions that might otherwise proceed at this position could be slowed or prevented entirely.
Affect reaction rates: The approach of reactants to the indazole core can be slowed down, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve desired conversions.
Electronic Perturbations on the Indazole Ring System
The electronic nature of the indazole ring is modified by its substituents, which in turn affects its reactivity profile.
tert-Butyl Group: The tert-butyl group is a weak electron-donating group through induction and hyperconjugation. This effect increases the electron density of the benzene (B151609) portion of the indazole ring, making it more susceptible to electrophilic aromatic substitution, although steric factors often dominate. Research on other heterocyclic systems has shown that the introduction of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can be attributed to hyperconjugation and electrostatic effects. nih.gov
Iodo Group: The iodo group at the C-3 position has a dual electronic effect. It is inductively electron-withdrawing but can act as a weak π-donor through its lone pairs. More importantly, the carbon-iodine bond is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The C-3 position of the indazole ring can be challenging to functionalize directly via C-H activation due to its inherent lack of reactivity, making the presence of the iodo "handle" crucial for diversification. nih.govrsc.orgresearchgate.net
N-H Reactivity and Functionalization at the Indazole Nitrogen Atoms (N-1, N-2)
The presence of a proton on one of the nitrogen atoms (N-H) makes the indazole ring acidic and nucleophilic, allowing for a variety of functionalization reactions. The regioselectivity of these reactions (N-1 vs. N-2) is a key challenge and opportunity in the synthesis of indazole derivatives.
Alkylation and Arylation Reactions at N-1 and N-2
The N-H proton of the indazole can be removed by a base to generate an indazolide anion, which is a potent nucleophile that readily reacts with alkylating and arylating agents. The choice of reactants and conditions can influence the site of functionalization. Generally, N-1 substitution is thermodynamically favored, while N-2 substitution can sometimes be achieved under kinetic control.
Recent synthetic methods have provided various routes for N-alkylation and N-arylation of the indazole core. organic-chemistry.org For example, a radical-mediated decarboxylative cross-coupling allows for the introduction of alkyl groups onto the indazole nitrogen. organic-chemistry.org
Table 1: Representative N-Functionalization Reactions for the Indazole Core
| Reaction Type | Reagents & Conditions | Typical Outcome | Reference |
|---|---|---|---|
| N-Alkylation (Radical) | Diacyl peroxides, Copper catalyst | Provides N-alkylated indazoles | organic-chemistry.org |
| N-Arylation | Arylamino oximes, 2-aminopyridine (B139424) (base) | Formation of N-aryl-1H-indazoles | organic-chemistry.org |
| N-Acylation (Electrochemical) | Electrochemical reduction, then acid anhydride | Selective acylation at the N-1 position | organic-chemistry.org |
Protecting Group Chemistry and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the reactive N-H group of the indazole to prevent unwanted side reactions. A variety of protecting groups can be employed, with the tert-butoxycarbonyl (Boc) group being one of the most common due to its stability and ease of removal. libretexts.orgsynarchive.com The tetrahydropyran (B127337) (THP) group is another viable option. bldpharm.com
The installation of a Boc group is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov This protection strategy has been successfully applied to various substituted indazoles. nih.govchemicalbook.com
Deprotection, or the removal of the protecting group, is a critical final step. The choice of deprotection agent must be compatible with other functional groups in the molecule. For the commonly used Boc group, a number of methods are available.
Table 2: Common Deprotection Strategies for N-Boc Indazoles
| Reagent/Method | Conditions | Key Features | Reference |
|---|---|---|---|
| Oxalyl Chloride | Methanol, Room Temperature | Mild and selective for N-Boc deprotection. | nih.gov |
| Iodine | Solvent-free or in solvent | An effective and alternative method for N-Boc removal. | researchgate.net |
| Cerium(III) chloride/Sodium iodide | Acetonitrile, Reflux | Mild and chemoselective; particularly useful for cleaving tert-butyl esters in the presence of N-Boc groups. | researchgate.netorganic-chemistry.org |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Standard strong acid condition for Boc removal. | researchgate.net |
Computational and Theoretical Chemistry Studies of 6 Tert Butyl 3 Iodo 1h Indazole
Electronic Structure and Molecular Geometry Calculations (e.g., DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. These approaches are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in 6-(tert-butyl)-3-iodo-1H-indazole.
Optimization of Molecular Conformations and Tautomeric Forms
The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Computational studies on various indazole derivatives have consistently shown that the 1H-indazole is generally the more thermodynamically stable tautomer. nih.gov For this compound, it is therefore expected that the 1H tautomer will be the predominant form.
Geometry optimization calculations, typically performed using DFT with a basis set such as 6-311++G(d,p), are crucial for finding the most stable three-dimensional structure of the molecule. nih.govnih.gov These calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The bulky tert-butyl group at the 6-position is expected to influence the local geometry of the benzene (B151609) ring, while the iodine atom at the 3-position will have a significant effect on the electronic distribution within the pyrazole moiety.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C3-I Bond Length | ~2.10 Å |
| C6-C(tert-butyl) Bond Length | ~1.54 Å |
| N1-N2 Bond Length | ~1.35 Å |
| C3-N2 Bond Length | ~1.32 Å |
| C7a-C4 Bond Angle | ~120° |
| C3-N2-N1 Bond Angle | ~112° |
Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar substituted indazole structures from computational studies. Actual values would require specific DFT calculations for this molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive.
A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution across the molecule, highlighting the partial positive and negative charges on each atom. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These are illustrative energy values based on DFT calculations of other substituted indazoles. The actual values for this compound would need to be specifically calculated.
Chemical Reactivity Descriptors
From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived to quantify the molecule's reactivity. These descriptors are based on conceptual DFT and provide a framework for understanding and predicting chemical reactions.
Electrophilic and Nucleophilic Nature Assessment
The electrophilic and nucleophilic character of a molecule can be assessed by examining its ability to donate or accept electrons. A high HOMO energy indicates a greater tendency to donate electrons, suggesting nucleophilic character. Conversely, a low LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. The presence of the electron-donating tert-butyl group and the lone pairs on the nitrogen atoms would contribute to the nucleophilic nature of the indazole ring, while the iodine atom at the C3 position can act as an electrophilic center.
Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / 2η, where μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2.
These indices provide a quantitative measure of the reactivity of this compound and allow for comparison with other related compounds.
Table 3: Predicted Chemical Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value |
| Chemical Hardness (η) | 2.3 eV |
| Chemical Softness (S) | 0.43 eV-1 |
| Electrophilicity Index (ω) | 2.5 eV |
Note: These values are illustrative and derived from the predicted HOMO and LUMO energies.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. nih.gov
For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic substitution at the C3 position, where the iodine atom acts as a leaving group. Computational modeling can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism.
Furthermore, these calculations can shed light on the regioselectivity of reactions. For instance, in electrophilic substitution reactions on the benzene ring, computational models can predict which position (C4, C5, or C7) is most likely to be attacked by an electrophile, based on the calculated charge distribution and the stability of the resulting intermediates. The directing effects of the tert-butyl group and the fused pyrazole ring would be key factors in determining the outcome of such reactions. nih.gov
Calculation of Reaction Energy Barriers and Reaction Pathways
The study of reaction energy barriers and pathways is fundamental to understanding the chemical behavior of a molecule. These calculations, typically performed using Density Functional Theory (DFT), help elucidate reaction mechanisms, predict the feasibility of chemical transformations, and identify key intermediates and transition states.
For this compound, a key area of interest is its participation in cross-coupling reactions, a common transformation for iodo-substituted heterocycles. mdpi.commdpi.com Theoretical studies would model the reaction coordinate for processes like the Suzuki-Miyaura or other palladium-catalyzed couplings. mdpi.commdpi.com Such a study would involve:
Identification of Reactants, Products, and Intermediates: Geometry optimization of the starting material (this compound and its coupling partner), the final product, and any proposed intermediates in the catalytic cycle.
Transition State Searching: Locating the transition state structures that connect these minima on the potential energy surface.
Energy Calculation: Calculating the single-point energies of all structures to map out the energy profile of the reaction. The resulting energy barriers provide a quantitative measure of the reaction kinetics.
Solvent Effects and Catalytic Cycle Modeling
Reactions are rarely performed in the gas phase; therefore, accounting for solvent effects is crucial for accurate computational predictions. Solvent models can be explicit (modeling individual solvent molecules) or implicit (treating the solvent as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit model that has been successfully applied in DFT benchmark studies for predicting spectroscopic and reactive properties. nih.gov
In the context of this compound, modeling a catalytic cycle, such as the Suzuki-Miyaura coupling, would require incorporating solvent effects to accurately reflect experimental conditions. The typical catalytic cycle for such a reaction involves several key steps: mdpi.com
Oxidative Addition: The reaction of this compound with a Pd(0) catalyst.
Transmetalation: The transfer of the organic group from a boronic acid (or other organometallic reagent) to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
DFT calculations would be employed to model the geometry and energy of each intermediate and transition state within this cycle. mdpi.com By comparing the energy profiles in different solvents, chemists can predict how the solvent might influence the reaction rate and selectivity. For instance, mechanistic studies on copper-catalyzed reactions of indazoles have used DFT to suggest that the nature of the base and solvent system can determine the regioselectivity of the reaction. rsc.org
Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic properties, which aids in structure elucidation and the assignment of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, is a well-established technique. nih.govnih.govrsc.org Numerous studies have benchmarked different DFT functionals and basis sets to achieve high accuracy for ¹H, ¹³C, and ¹⁵N chemical shifts. nih.govresearchgate.netnih.gov For this compound, a typical computational workflow would be:
Optimization of the molecule's 3D geometry using a selected DFT method (e.g., B3LYP) and basis set.
Calculation of the NMR shielding tensors using the GIAO method.
Conversion of the calculated isotropic shielding values to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is often high enough to distinguish between isomers or confirm assignments in complex spectra. nih.govrsc.org Validation of the computational results is achieved by comparing the predicted chemical shifts with experimentally measured values.
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a Substituted Indazole. This table demonstrates how computational data would be presented and validated against experimental findings. (Note: Data is illustrative and not specific to this compound).
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C3 | 141.1 | 140.5 | 0.6 |
| C3a | 122.7 | 122.4 | 0.3 |
| C4 | 122.9 | 122.7 | 0.2 |
| C5 | 126.8 | 127.0 | -0.2 |
| C6 | 122.4 | 122.6 | -0.2 |
| C7 | 110.5 | 109.5 | 1.0 |
Vibrational Frequencies: Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP, have been shown to provide good agreement with experimental vibrational data. researchgate.net The calculation provides the frequencies of the fundamental vibrational modes and their corresponding intensities. This information is invaluable for assigning specific peaks in an experimental IR spectrum to the stretching or bending of particular bonds within the molecule.
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies for a Substituted Indazole. This table shows a typical comparison used for vibrational analysis. (Note: Data is illustrative).
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3350 | 3330 | N-H stretch |
| ν(C-H) aromatic | 3105 | 3095 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2960 | 2955 | tert-Butyl C-H stretch |
| ν(C=N) | 1630 | 1625 | C=N stretch in ring |
These computational tools, when applied to this compound, would offer a deep, atomistic-level understanding of its chemical nature, guiding synthetic efforts and aiding in its characterization.
Spectroscopic and Structural Characterization Methodologies for 6 Tert Butyl 3 Iodo 1h Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-(tert-butyl)-3-iodo-1H-indazole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Assignment of Proton and Carbon Resonances
¹H and ¹³C NMR spectroscopy are fundamental for assigning the proton and carbon signals in the molecule. rsc.orgdocbrown.info The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, in a related compound, 3-(tert-Butyl)-5-chloro-1H-indazole, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the N-H proton at δ 11.07 ppm, signals for the aromatic protons at δ 7.84, 7.34, and 7.28 ppm, and a singlet for the nine equivalent protons of the tert-butyl group at δ 1.46 ppm. rsc.org The ¹³C NMR spectrum of the same compound displays signals for the indazole ring carbons and the tert-butyl group carbons at δ 153.98, 140.29, 126.85, 125.28, 121.28, 111.09, 33.65, and 29.88 ppm. rsc.org Similar patterns are expected for this compound, with the positions of the signals being influenced by the substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Indazoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-(tert-Butyl)-5-chloro-1H-indazole | CDCl₃ | 11.07 (br, 1H), 7.84 (d, J = 1.3 Hz, 1H), 7.34 (d, J = 8.8 Hz, 1H), 7.28 (dd, J = 1.6, 8.8 Hz, 1H), 1.46 (s, 9H) | 153.98, 140.29, 126.85, 125.28, 121.28, 111.09, 33.65, 29.88 | rsc.org |
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |
| 1H-Indazole | DMSO-d₆ | 13.1 (br s, 1H), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (d, 1H), 7.36 (t, 1H), 7.13 (t, 1H) | Not specified | chemicalbook.com |
¹⁵N NMR spectroscopy can also provide valuable information about the nitrogen atoms in the indazole ring, aiding in the differentiation of tautomers and isomers. ipb.pt
Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. ipb.ptyoutube.comlibretexts.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring and potentially long-range couplings involving the tert-butyl group. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms (¹JCH), providing unambiguous assignment of carbon resonances. youtube.comlibretexts.orgsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (²JCH, ³JCH), which helps to piece together the entire molecular framework. youtube.comlibretexts.orgscience.gov For example, an HMBC experiment could show correlations between the tert-butyl protons and the C6 carbon of the indazole ring, confirming the position of the substituent.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The characteristic stretching and bending vibrations of specific bonds absorb infrared radiation or scatter Raman light at distinct frequencies.
Key expected vibrational modes include:
N-H stretching: A broad band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹, is characteristic of the N-H bond in the indazole ring. nih.gov
C-H stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-I stretching: The C-I stretching vibration is expected at lower frequencies, generally in the range of 500-600 cm⁻¹.
For example, the IR spectrum of 3-(tert-butyl)-5-chloro-1H-indazole shows peaks at 734, 800, 926, 1206, and 1476 cm⁻¹. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule fragments in a characteristic manner, and the analysis of these fragments can help to confirm the connectivity of the different parts of the molecule. For instance, a common fragmentation pathway for tert-butyl substituted compounds is the loss of a tert-butyl cation or a related fragment. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a three-dimensional map of the atomic arrangement in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a derivative can yield precise geometric parameters. For example, in the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, the C-I bond lengths were determined to be 2.092(4) Å and 2.104(4) Å. nih.gov In another related structure, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the pyrazole (B372694) and benzene (B151609) rings were found to be nearly coplanar with a dihedral angle of 2.36(5)°. nih.gov Such data for this compound would provide unequivocal confirmation of its structure and reveal details about its conformation and intermolecular interactions in the solid state. researchgate.netresearchgate.net
Table 2: Illustrative Crystallographic Data for a Related Indazole Derivative
| Parameter | Value | Reference |
| Compound | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Dihedral Angle (pyrazole-benzene) | 2.36 (5)° | nih.gov |
| Key Interactions | N-H···N hydrogen bonds, π-π stacking, C-H···O, C-H···Br | nih.gov |
Analysis of Intermolecular Interactions in this compound and its Derivatives
The solid-state architecture and macroscopic properties of molecular crystals are fundamentally governed by the nature and energetics of intermolecular interactions. In the case of this compound, the molecule's constitution—featuring a hydrogen bond donor (the indazole N-H), a halogen bond donor (the C-I bond), and an extended aromatic system—predisposes it to a rich variety of non-covalent interactions. While a specific crystallographic study for this compound is not publicly available in the searched literature, a detailed analysis of its functional groups and comparisons with structurally analogous compounds allows for a comprehensive understanding of the expected intermolecular forces, namely hydrogen bonding and halogen bonding.
Hydrogen Bonding
The primary and most influential hydrogen bond in this compound is expected to involve the acidic proton of the pyrazole ring (N1-H). This proton can act as a hydrogen bond donor to a suitable acceptor site on a neighboring molecule. In indazole systems, the most common acceptor is the sp²-hybridized nitrogen atom (N2) of another indazole ring. This interaction typically results in the formation of strong N—H···N hydrogen bonds.
These interactions are a recurring and dominant motif in the crystal structures of many indazole derivatives and related N-heterocycles. For instance, in the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, a related iodo-substituted heterocyclic compound, molecules are linked into centrosymmetric dimers through N—H···N hydrogen bonds. nih.gov This type of robust, self-complementary hydrogen bonding often dictates the primary supramolecular assembly in the crystal lattice.
Halogen Bonding
The iodine atom at the C3 position of the indazole ring is a key feature that introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction can be comparable to that of a conventional hydrogen bond and is known to be a powerful tool in crystal engineering. acs.orgmdpi.com
In the context of this compound, several types of halogen bonds are conceivable:
C—I···N Halogen Bonds: The iodine atom can act as a halogen bond donor to the nitrogen atom (N2) of a neighboring indazole molecule. This type of interaction has been observed in the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, where C—I···N halogen bonds link the hydrogen-bonded dimers into extended zigzag chains. nih.gov This demonstrates the cooperative interplay between hydrogen and halogen bonding in building the supramolecular architecture.
C—I···π Halogen Bonds: The electron-rich π-system of the indazole or benzene ring of a neighboring molecule can serve as a soft Lewis base, acting as a halogen bond acceptor.
I···I Interactions: In some crystal packings, interactions between iodine atoms of adjacent molecules can occur. These can be classified as Type I (C-I···I-C angles are equal) or Type II (one C-I···I angle is ~90° and the other is ~180°). Such interactions are documented in the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, where both Type I and Type II I···I interactions contribute to holding supramolecular pillars together. researchgate.netnih.gov
The presence and nature of these halogen bonds can be fine-tuned by the electronic environment of the molecule. The electron-withdrawing nature of the indazole ring enhances the electrophilic character of the σ-hole on the iodine atom, making it a potent halogen bond donor.
The following table summarizes the expected intermolecular interactions and provides data from analogous reported structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) / Angle (°) | Reference Compound Example |
| Hydrogen Bond | N1-H | N2 | N/A (Specific data for title compound not available) | 3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.gov |
| Halogen Bond | C3-I | N2 | N/A (Specific data for title compound not available) | 3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.gov |
| Halogen Bond | C3-I | π-system | N/A (Specific data for title compound not available) | General principle |
| Halogen Bond | I | I | I···I distance: 3.6630(5) Å (Type I), 3.8332(5) Å (Type II) | tert-Butyl 3,6-diiodocarbazole-9-carboxylate researchgate.netnih.gov |
6 Tert Butyl 3 Iodo 1h Indazole As a Chemical Building Block and Synthetic Intermediate
Design and Synthesis of Complex Chemical Structures Bearing the 6-(tert-Butyl)-3-iodo-1H-indazole Motif.nih.govresearchgate.netresearchgate.netrsc.orgnih.govnih.govnih.gov
The indazole scaffold is a significant heterocyclic motif found in numerous compounds with a wide range of applications. researchgate.netnih.gov The strategic introduction of substituents, such as a tert-butyl group at the C-6 position and an iodo group at the C-3 position, provides a versatile platform for the construction of more complex molecular architectures. The tert-butyl group can enhance steric bulk and lipophilicity, while the iodo group serves as a key functional handle for various cross-coupling reactions. mdpi.com
Multi-step Synthetic Sequences
The synthesis of complex molecules incorporating the this compound core often involves multi-step reaction sequences. nih.govuva.nlrsc.org These sequences are carefully designed to build upon the foundational indazole structure, introducing additional functional groups and ring systems.
A common initial step is the protection of the indazole nitrogen (N-1 or N-2) to prevent unwanted side reactions in subsequent steps. mdpi.comnih.gov For example, a tert-butyloxycarbonyl (Boc) group can be introduced. nih.govchembk.com Following protection, the C-3 iodo group is frequently utilized in palladium-catalyzed cross-coupling reactions.
An illustrative multi-step synthesis could proceed as follows:
Iodination: Introduction of iodine at the C-3 position of 6-(tert-butyl)-1H-indazole.
N-Protection: Protection of the indazole nitrogen, for instance, with a tetrahydropyranyl (THP) group. google.comnih.gov
Cross-Coupling: Reaction of the 3-iodoindazole derivative with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling), a terminal alkyne (Sonogashira coupling), or an amine (Buchwald-Hartwig amination). mdpi.comwikipedia.orgwikipedia.org
Deprotection: Removal of the protecting group to yield the final functionalized indazole derivative.
For instance, a Heck reaction can be employed to couple a vinyl-containing compound with the 3-iodo-indazole derivative. google.com The resulting product can then undergo further transformations, such as reduction of other functional groups on the molecule. google.com
Divergent and Convergent Synthetic Strategies
Both divergent and convergent strategies are employed in the synthesis of complex molecules from this compound.
Divergent Synthesis: This approach involves synthesizing a common intermediate which is then used to create a library of structurally related compounds. rsc.org Starting with this compound, a variety of coupling partners can be introduced at the C-3 position through reactions like Suzuki or Sonogashira couplings. This allows for the rapid generation of a diverse set of molecules, each with a unique substituent at the C-3 position, facilitating the exploration of structure-activity relationships. rsc.org
Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the final steps. This compound can serve as one of the key fragments. For example, another complex heterocyclic fragment could be synthesized independently and then coupled with the indazole moiety via the C-3 iodo group. This strategy is often more efficient for the synthesis of highly complex molecules.
Table 1: Examples of Multi-step Synthetic Sequences
| Starting Material | Reagents and Conditions | Product | Reference |
| 6-Bromo-1H-indazole | 1. KOH, DMF; 2. I2, DMF | 6-Bromo-3-iodo-1H-indazole | rsc.org |
| 3-Iodo-1H-indazole | (Boc)2O, DMAP, CH2Cl2 | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | mdpi.com |
| 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | 2-Vinylpyridine, Pd catalyst | 6-Nitro-3-(E)-(2-(pyridin-2-yl)vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole | google.com |
Scaffold Derivatization for Exploration of Structure-Property Relationships in New Chemical Entities.researchgate.net
The derivatization of the this compound scaffold is a crucial process for fine-tuning the properties of new chemical entities. By systematically modifying different parts of the molecule, researchers can explore structure-property relationships. acs.org
Late-Stage Functionalization via C-3 Iodo Group.researchgate.netwikipedia.orgacs.org
Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence. nih.gov This approach is highly valuable as it allows for the rapid diversification of complex molecules without the need to restart the synthesis from the beginning. nih.gov The C-3 iodo group of this compound is an ideal handle for such modifications.
Common late-stage functionalization reactions at the C-3 position include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-iodoindazole with a wide range of organoboron compounds (boronic acids or esters) to form C-C bonds. mdpi.comnih.gov This allows for the introduction of various aryl, heteroaryl, or vinyl groups. Microwave irradiation can often expedite these reactions. mdpi.comnih.gov
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the 3-iodoindazole with terminal alkynes to form C-C triple bonds. wikipedia.orglibretexts.orgnih.gov This introduces alkynyl moieties, which can be further functionalized. Copper-free Sonogashira couplings have also been developed for applications in sensitive environments. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling the 3-iodoindazole with a variety of primary or secondary amines. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for introducing diverse amino functionalities.
Heck Coupling: This reaction couples the 3-iodoindazole with alkenes to form new C-C bonds with vinyl groups. google.com
Modifications at N-1, N-2, and the Benzene (B151609) Ring.acs.orgchemicalbook.com
In addition to the C-3 position, modifications at the indazole nitrogens (N-1 and N-2) and the benzene ring are crucial for a comprehensive exploration of structure-property relationships.
N-1 and N-2 Alkylation and Arylation: The N-H group of the indazole ring can be substituted with various alkyl or aryl groups. organic-chemistry.org The regioselectivity of these reactions (N-1 vs. N-2) can be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgnih.gov For instance, different catalysts and bases can favor the formation of either the N-1 or the N-2 isomer. nih.govresearchgate.net
Benzene Ring Functionalization: The benzene ring of the indazole scaffold can also be modified. For example, if the starting material contains other functional groups on the benzene ring, such as a nitro or cyano group, these can be transformed into other functionalities. chembk.combldpharm.comalchempharmtech.comresearchgate.net This allows for the exploration of the electronic and steric effects of substituents on the benzene ring.
By systematically altering these positions, chemists can create a three-dimensional understanding of how the molecular structure relates to its properties.
Table 2: Examples of Scaffold Derivatization Reactions
| Indazole Derivative | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Suzuki-Miyaura | Pd catalyst, base | 3-Vinyl-1H-indazole | mdpi.comnih.gov |
| Aryl halide | Terminal alkyne | Sonogashira | Pd catalyst, Cu cocatalyst, base | Arylalkyne | wikipedia.orglibretexts.org |
| Aryl halide | Amine | Buchwald-Hartwig | Pd catalyst, ligand, base | Aryl amine | wikipedia.orgorganic-chemistry.org |
| 1H-Indazole | Aryl halide | N-Arylation | CuI, diamine ligand, K3PO4 | N-Arylindazole | researchgate.net |
Applications in Material Science and Advanced Chemical Systems (excluding biological/pharmaceutical applications).libretexts.org
The unique structural and electronic properties of indazole derivatives, including those derived from this compound, make them promising candidates for applications in material science.
The ability to create extended conjugated systems through reactions like the Sonogashira coupling is particularly relevant. The resulting arylalkyne structures can be building blocks for organic materials with interesting electronic and optical properties. libretexts.org For example, poly(phenyleneethynylene)s, which are polymers with alternating phenyl and ethynyl (B1212043) units, can be synthesized using Sonogashira coupling and exhibit properties useful in organic electronics. libretexts.org
Furthermore, the strategic functionalization of the indazole scaffold can lead to the development of molecules with specific self-assembly properties, which are crucial for the bottom-up fabrication of nanomaterials. The introduction of different functional groups can direct the formation of ordered structures through non-covalent interactions.
One interesting finding is that certain pyrrolidone fused pyrimido[1,2-b]indazole derivatives have shown aggregation-induced emission (AIE) characteristics. rsc.org AIE is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, without delving into their biological mechanisms.
Development of Fluorescent Probes or Dyes
The indazole scaffold is a key component in the design of various fluorescent molecules due to its inherent photophysical properties, which can be fine-tuned through chemical modification. While direct studies on fluorescent probes derived specifically from this compound are not extensively documented, the principles of fluorescent dye synthesis using related indole (B1671886) and carbazole (B46965) derivatives provide a strong basis for its potential in this area. nih.govmdpi.com
The synthetic strategy for developing fluorescent probes from this compound would typically involve the substitution of the iodine atom at the 3-position via cross-coupling reactions. This position is ideal for introducing various fluorophoric or auxochromic groups. The tert-butyl group at the 6-position can enhance the solubility and photostability of the resulting dye, and its steric bulk can influence the molecular packing in the solid state, potentially leading to aggregation-induced emission (AIE) characteristics. bldpharm.com
Potential Synthetic Routes and Photophysical Properties:
A plausible synthetic approach involves the Suzuki or Sonogashira coupling of this compound with a suitable boronic acid or terminal alkyne, respectively, that is part of a larger conjugated system. For instance, coupling with a pyreneboronic acid could yield a highly fluorescent probe for sensing applications. The resulting photophysical properties would be dictated by the extent of intramolecular charge transfer (ICT) from the electron-rich indazole core to the appended electron-accepting moiety.
| Reactant for Coupling | Potential Fluorophore Class | Expected Emission Range | Potential Application |
| Pyreneboronic acid | Pyrene-Indazole Conjugate | Blue-Green | Metal ion sensing, bio-imaging |
| 4-(N,N-dimethylamino)phenylboronic acid | Donor-Acceptor Dye | Green-Yellow | Solvatochromic probes |
| N-(4-ethynylphenyl)naphthalimide | Naphthalimide-Indazole Hybrid | Blue | DNA intercalation studies |
This table presents hypothetical examples based on established fluorescent dye chemistry.
Furthermore, the nitrogen atoms of the indazole ring can be functionalized, offering another avenue for modulating the electronic properties and, consequently, the fluorescence characteristics of the derived probes. nih.gov The development of such probes holds promise for applications in cellular imaging, environmental sensing, and as components in advanced analytical techniques. nih.gov
Ligand Design in Catalysis
The functionalization of indazole derivatives has been a fruitful area of research for the development of novel ligands for transition metal catalysis. The presence of both a reactive C-I bond and N-H/N-lone pairs in this compound makes it an attractive precursor for synthesizing ligands with unique steric and electronic properties.
A notable example is the use of a derivative, 6-tert-butyl-2-phenyl-2H-indazole, as a ligand in a bis-cyclometalated rhodium(III) catalyst. nih.gov This catalyst has demonstrated high efficiency and enantioselectivity in asymmetric photoredox cyanoalkylations. The tert-butyl group on the indazole ligand plays a crucial role in tuning the catalyst's properties, likely by influencing its solubility and steric environment around the metal center.
Key Research Findings:
In a study by Meggers and coworkers, a chiral-at-metal rhodium catalyst was synthesized using 6-tert-butyl-2-phenyl-2H-indazole. nih.gov The key steps in the catalyst synthesis and its application are summarized below:
Ligand Synthesis: The synthesis starts with the N-arylation of 6-tert-butyl-1H-indazole.
Catalyst Formation: The rhodium(III) catalyst is formed by the reaction of rhodium trichloride (B1173362) hydrate (B1144303) with two equivalents of the indazole ligand, followed by the addition of a silver salt. nih.gov
Catalytic Application: The resulting catalyst was successfully employed in the asymmetric photoredox cyanoalkylation of various substrates, achieving high yields and enantiomeric excesses. nih.gov
| Catalyst Component | Role | Impact on Catalysis |
| 6-tert-butyl-2-phenyl-2H-indazole | Ligand | Provides steric bulk and electronic tuning of the metal center, enhancing catalyst performance and stability. |
| Rhodium(III) | Metal Center | The active site for the catalytic transformation. |
| Acetonitrile | Labile Ligand | Easily displaced by reactants to initiate the catalytic cycle. |
The versatility of the indazole core allows for its incorporation into various ligand architectures, including pincer-type ligands, which are known to form highly stable and active metal complexes. researchgate.net Furthermore, the C-I bond in this compound can be readily transformed via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce phosphine (B1218219) or other coordinating groups, thereby creating a diverse library of potential ligands for a wide range of catalytic applications. researchgate.netmit.edu
Components in Organic Electronic Materials
Organic electronic materials have gained significant attention for their potential applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netspie.org Carbazole and its derivatives have been extensively studied as hole-transporting materials (HTMs) in these devices due to their excellent charge-transporting capabilities and thermal stability. mdpi.commdpi.com The structural similarity of indazole to carbazole suggests that indazole-based materials could also exhibit promising performance in organic electronics.
The incorporation of a tert-butyl group into organic electronic materials is a common strategy to enhance their properties. The bulky tert-butyl group can disrupt intermolecular packing, leading to higher glass transition temperatures (Tg) and improved morphological stability of thin films. researchgate.net This is a critical factor for the longevity and efficiency of organic electronic devices.
Potential Role of this compound in Organic Electronics:
This compound can serve as a key building block for the synthesis of novel organic electronic materials. The reactive iodine at the 3-position allows for the introduction of various aromatic or heteroaromatic units through cross-coupling reactions, enabling the construction of larger conjugated systems with tailored electronic properties.
Hypothetical Material Design and Expected Properties:
By coupling this compound with other aromatic building blocks, it is possible to synthesize materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport in OLEDs or perovskite solar cells. nih.govresearchgate.netnih.gov
| Coupling Partner | Resulting Material Type | Potential Application | Expected Benefit of tert-Butyl Group |
| Triphenylamine derivative | Hole-Transporting Material | OLEDs, Perovskite Solar Cells | Improved solubility, higher Tg, enhanced morphological stability. |
| Carbazole derivative | Host Material for Phosphorescent Emitters | OLEDs | High triplet energy, good thermal stability. |
| Electron-deficient heterocycle | Bipolar Material | OLEDs | Balanced hole and electron transport. |
This table presents hypothetical examples based on established principles of organic electronic material design.
The synthesis of star-shaped or dendritic molecules with a 6-(tert-butyl)-1H-indazole core is another promising direction. nih.gov Such architectures can lead to materials with excellent film-forming properties and high hole mobility, which are desirable for high-performance organic electronic devices. nih.govmdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized indazoles, while well-documented, continues to be an area of active research, with a growing emphasis on sustainability and efficiency. Future efforts for preparing 6-(tert-butyl)-3-iodo-1H-indazole should move beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste.
Emerging strategies that could be adapted for this specific molecule include:
Green Chemistry Approaches: The use of eco-friendly solvents like ethanol-water mixtures and energy sources such as ultrasound irradiation has been reported for the synthesis of other indazole derivatives. researchgate.net Applying these "green" methods could lead to more environmentally benign syntheses.
Catalytic C-H Functionalization: Direct C-H iodination of a 6-(tert-butyl)-1H-indazole precursor would be a highly atom-economical approach. Research into selective C-3 iodination using transition metal catalysts or metal-free iodine-mediated conditions is a promising avenue. nih.gov
One-Pot Reactions: Designing one-pot domino processes, where multiple bond-forming events occur sequentially without isolating intermediates, can significantly improve efficiency. researchgate.net A potential one-pot synthesis could involve the formation of a substituted hydrazone followed by an intramolecular cyclization and iodination.
A comparative look at potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Optimization of frequency, power, and solvent systems for the cyclization and iodination steps. |
| Copper-Catalyzed Cyclization | Use of an inexpensive and abundant metal catalyst. nih.gov | Development of ligands that promote high regioselectivity and yield for the specific substrate. |
| Silver-Catalyzed C-H Amination | Access to 3-substituted indazoles that are difficult to prepare via other methods. nih.gov | Investigation of directing group strategies to ensure selective C-H activation at the desired position. |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. For this compound, a combination of experimental techniques and computational modeling can provide invaluable insights.
Future research should focus on:
Spectroscopic Analysis of Intermediates: Techniques like in-situ NMR or IR spectroscopy could be used to detect and characterize transient intermediates, providing direct evidence for a proposed reaction pathway.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations have been successfully used to model the synthesis of other indazoles, for instance, revealing a radical chain mechanism in certain iodine-mediated reactions. nih.gov Similar computational studies could be employed to:
Model the transition states for the formation of the indazole ring and the introduction of the iodine atom.
Predict the influence of the tert-butyl group on the electron density and reactivity of the indazole core.
Understand the role of ligands in potential catalytic cycles for the synthesis. nih.gov
This dual approach can clarify the intricate details of bond formation and the electronic effects exerted by the substituents, paving the way for more rational reaction design.
Exploration of Unique Reactivity Profiles of Halogenated and tert-Butylated Indazoles
The 3-iodo and 6-tert-butyl groups impart a distinct reactivity profile to the indazole scaffold. The iodine atom serves as a versatile handle for a wide range of cross-coupling reactions, while the bulky tert-butyl group can exert significant steric and electronic effects.
Key areas for future exploration include:
Suzuki-Miyaura Cross-Coupling: While the Suzuki reaction of 3-iodoindazoles is known, the influence of the 6-tert-butyl group on reactivity, selectivity, and reaction conditions warrants a systematic study. nih.govmdpi.com Research has shown that substituents can significantly impact reaction outcomes, and microwave-assisted conditions could offer improved yields and shorter reaction times. nih.govmdpi.com
Other Cross-Coupling Reactions: The utility of this compound as a substrate in other palladium-, copper-, or nickel-catalyzed reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig, Negishi) should be thoroughly investigated to expand its synthetic utility. chim.it
Steric Hindrance Effects: The large tert-butyl group at the 6-position could be exploited to direct reactions at other positions of the molecule or to stabilize reactive intermediates. Its influence on the regioselectivity of further electrophilic substitution or metalation reactions is a rich area for investigation. The use of bulky phosphine (B1218219) ligands containing tert-butyl groups has been shown to be critical in other coupling reactions, suggesting the steric profile of the indazole itself is an important factor. acs.orgacs.org
A table summarizing potential cross-coupling reactions is provided below:
| Reaction Name | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | (Hetero)aryl boronic acids/esters | 3-(Hetero)aryl-6-(tert-butyl)-1H-indazoles |
| Sonogashira | Terminal alkynes | 3-Alkynyl-6-(tert-butyl)-1H-indazoles |
| Heck | Alkenes | 3-Alkenyl-6-(tert-butyl)-1H-indazoles |
| Buchwald-Hartwig | Amines, alcohols, thiols | 3-Amino/Alkoxy/Thio-6-(tert-butyl)-1H-indazoles |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For this compound to be utilized as a building block in larger-scale applications, such as pharmaceutical development, its production must be scalable, safe, and reproducible. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. clockss.org
Future research in this domain should aim to:
Develop a Continuous-Flow Synthesis: Translating an optimized batch synthesis into a continuous-flow process can offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved consistency. researchgate.netclockss.org The synthesis of other 1H-indazoles from o-fluorobenzaldehydes has already been successfully demonstrated in a flow regime. clockss.org
Automated Reaction Optimization: High-throughput experimentation (HTE) and automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters (catalysts, ligands, solvents, bases, temperatures) to identify the optimal conditions for the synthesis and subsequent functionalization of the title compound.
The integration of these modern manufacturing technologies represents a crucial step in transitioning this compound from a laboratory-scale chemical to a readily available and synthetically versatile building block.
Q & A
Q. What are the common synthetic routes for 6-(tert-Butyl)-3-iodo-1H-indazole?
The synthesis typically involves two key steps: (i) iodination at the 3-position of the indazole core and (ii) introduction of the tert-butyl group. For iodination, a method using iodine and potassium hydroxide in N,N-dimethylformamide (DMF) at 20°C for 3 hours has been reported, yielding intermediates like 6-trifluoromethyl-3-iodo-1H-indazole . The tert-butyl group is introduced via reaction with di-tert-butyldicarbonate under reflux in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP), as demonstrated in analogous indazole derivatives . Purification often employs flash chromatography with hexanes/ethyl acetate gradients .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- HPLC : Retention time analysis (e.g., 1.23–1.33 minutes under SQD-FA05 conditions) for purity assessment .
- LCMS : Molecular ion peaks (e.g., m/z 757 [M+H]+) confirm molecular weight .
- NMR : Structural elucidation via <sup>1</sup>H and <sup>13</sup>C spectra, with iodine’s electron-withdrawing effect causing distinct deshielding in the indazole ring .
Q. How is this compound stored to ensure stability?
The compound should be stored in airtight containers under inert gas (N2 or Ar) at –20°C to prevent decomposition. Light-sensitive handling is recommended due to the iodine moiety’s potential photolytic degradation .
Advanced Research Questions
Q. How can synthetic challenges in reproducibility and yield be addressed for this compound?
Yield optimization requires precise control of reaction parameters:
- Temperature : Iodination at 20°C minimizes side reactions .
- Solvent polarity : DMF enhances iodine solubility and reactivity .
- Catalysts : DMAP accelerates tert-butyl group incorporation . Reproducibility issues may arise from incomplete purification; gradient elution in chromatography (e.g., 9:1 hexanes:EtOAc) improves separation of iodinated byproducts .
Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?
Discrepancies in antimicrobial or anticancer activity studies (e.g., IC50 variability) can be addressed by:
- Dose-response standardization : Use fixed protocols (e.g., MTT assays) across cell lines .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm mechanism-of-action specificity .
- Structural analogs : Compare activity of derivatives (e.g., 6-nitro or 6-cyano variants) to identify pharmacophore requirements .
Q. How does computational modeling aid in understanding the reactivity of this compound?
Density functional theory (DFT) calculations predict reactive sites:
- The iodine atom acts as an electrophilic center in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The tert-butyl group’s steric bulk influences regioselectivity in nucleophilic substitutions . Molecular docking studies can further explore binding interactions with biological targets like kinases or receptors .
Q. What environmental applications exist for this compound?
Preliminary studies suggest potential in pollutant degradation due to its reactive iodine and nitro groups. For example, the iodo-substituent may participate in redox cycles for breaking down halogenated contaminants . Advanced research could explore:
- Mechanistic studies : Use LC-HRMS to track degradation intermediates .
- Stability under environmental conditions : Assess hydrolysis/photolysis rates in aqueous matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
